molecular formula C17H17N3OS B6476106 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide CAS No. 2640881-47-4

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide

Cat. No. B6476106
CAS RN: 2640881-47-4
M. Wt: 311.4 g/mol
InChI Key: FZEBEXACZRLWAI-UHFFFAOYSA-N
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Description

“N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . It is a simple doubly unsaturated molecule . Pyrazole-containing compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole-containing compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as reference drug .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions globally. Recent research has identified pyrazole derivatives as potent antileishmanial agents . Specifically, compound 13 exhibited remarkable antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies suggest that compound 13 interacts effectively with Lm-PTR1, a potential drug target in Leishmania.

Antiviral Applications

Pyrazole-based compounds have been investigated for their antiviral properties. While specific data on this compound are limited, its structural features warrant exploration in antiviral drug development .

Cancer Therapeutics

The combination of pyrazole and thiophene motifs has implications for cancer treatment. Further investigations are needed to explore its potential as an anticancer agent, especially considering the diverse activities of related pyrazole scaffolds .

Cosmetic Formulations

Beyond pharmacological applications, pyrazole derivatives have found use in cosmetic formulations. Their unique structures may enhance cosmetic products, although specific details regarding this compound remain elusive .

Mechanism of Action

Target of Action

The primary target of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways in cells.

Mode of Action

The compound interacts with its target, SDH, through strong hydrogen bonding . This interaction likely alters the enzyme’s activity, leading to changes in the metabolic processes it is involved in.

Biochemical Pathways

The compound’s interaction with SDH affects the citric acid cycle and the electron transport chain . These pathways are essential for energy production in cells. By interacting with SDH, the compound could potentially disrupt energy production, leading to various downstream effects.

Result of Action

The compound has been shown to have fungicidal activity against several types of fungi, including Fusarium graminearum, Alternaria solani, and Botrytis cinerea . This suggests that the compound’s interaction with SDH and the resulting disruption of energy production may lead to the death of these organisms.

properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-20-15(9-11-19-20)14-6-4-13(5-7-14)8-10-18-17(21)16-3-2-12-22-16/h2-7,9,11-12H,8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEBEXACZRLWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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